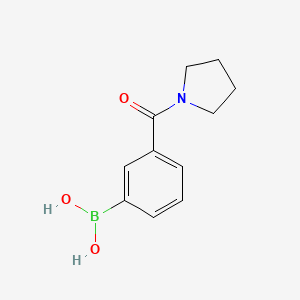

3-(Pyrrolidine-1-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMJRKRWYTPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463385 | |

| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723281-53-6 | |

| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyrrolidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid. This bifunctional molecule, incorporating both a reactive boronic acid moiety and a stable pyrrolidine amide, is a valuable building block in medicinal chemistry and organic synthesis.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow to yellow powder.[1] It is characterized by its unique structure, which marries the Suzuki-Miyaura cross-coupling reactivity of the phenylboronic acid group with the pharmacological relevance of the pyrrolidine scaffold. The pyrrolidine ring is a prominent feature in many biologically active compounds, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[2]

Quantitative data for the compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 723281-53-6 | [1][3] |

| Molecular Formula | C₁₁H₁₄BNO₃ | [1][3][4] |

| Molecular Weight | 219.04 g/mol | [1][4][5] |

| Melting Point | 113-116 °C | [1][4][5] |

| Boiling Point (Predicted) | 461.7 ± 47.0 °C | [1][4][5] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1][4][5] |

| pKa (Predicted) | 7.95 ± 0.10 | [1][5] |

| Physical Form | Solid | [1] |

| Appearance | Light yellow to yellow | [1] |

| Purity | ≥97% or 98% | [3] |

| Storage Temperature | 2-8°C or Inert atmosphere, room temp. | [1][4] |

| InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N |

Reactivity and Applications

The primary utility of this compound stems from its role as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most efficient methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl systems.[6][7] The boronic acid group can also engage in reversible covalent interactions with diols, a property leveraged in the design of sensors and drug delivery systems.[8][9][10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex.[11] The reaction tolerates a wide range of functional groups and can often be carried out in aqueous conditions.[6]

Interaction with Diols

Phenylboronic acids are known to react reversibly with compounds containing cis-diol groups, such as sugars and other carbohydrates, to form cyclic boronate esters.[8][12] This equilibrium is pH-dependent, with the interaction being more favorable at pH values above the pKa of the boronic acid.[9][10] This characteristic is crucial for the development of glucose-responsive materials and sensors.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound. The following sections provide representative methodologies.

Synthesis Workflow

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the use of an aryl boronic acid in a Suzuki coupling reaction to form an unsymmetrical biaryl.[6][14]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 eq), this compound (1.1 - 1.5 eq), and a suitable solvent (e.g., n-propanol, DME, or toluene).[6][14]

-

Degassing: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: To the solution, add the palladium catalyst (e.g., Palladium(II) acetate, 1-5 mol%) and a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%).[6] Add an aqueous solution of a base, such as 2M sodium carbonate or potassium carbonate (2.0 - 3.0 eq).[6][14]

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times typically range from 1 to 12 hours.[6][14]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the phenyl ring and the aliphatic protons of the pyrrolidine ring. The B(OH)₂ protons are often broad and may exchange with solvent.

-

¹³C NMR: Will show distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to boron), and the pyrrolidine carbons.

-

¹¹B NMR: This technique is particularly useful for studying boronic acids and their interactions.[9][10] The chemical shift of the boron atom provides information about its coordination state (trigonal planar in the acid vs. tetrahedral in the boronate ester).[9]

-

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[15]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic and aliphatic portions.

Safety and Handling

This compound is classified as an irritant.[1] The GHS05 pictogram indicates that it can cause severe skin burns and eye damage.

-

Hazard Statements: H318 - Causes serious eye damage.

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

It should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, under an inert atmosphere if possible, as boronic acids can be susceptible to dehydration.[8]

References

- 1. This compound CAS#: 723281-53-6 [amp.chemicalbook.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thoreauchem.com [thoreauchem.com]

- 4. 723281-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. researchgate.net [researchgate.net]

- 13. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. PubChemLite - [3-(pyrrolidine-1-carbonyl)phenyl]boronic acid pinacol ester (C17H24BNO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 3-(pyrrolidine-1-carbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details plausible synthetic pathways, outlines experimental protocols based on established chemical transformations, and presents key data in a structured format for ease of comparison.

Introduction

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a pyrrolidine carboxamide. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application is prevalent in the construction of complex molecular architectures found in many biologically active compounds. This guide explores the most chemically sound and commonly employed strategies for the preparation of this important synthetic intermediate.

Synthetic Strategies

The synthesis of this compound can be logically approached via a two-stage process:

-

Amide Bond Formation: The initial step involves the formation of the robust amide linkage between a substituted benzoic acid derivative and pyrrolidine. The most common starting material for this is a 3-halobenzoic acid or its corresponding acyl halide.

-

Introduction of the Boronic Acid Moiety: The second stage focuses on the conversion of the halo-substituent on the phenyl ring into the desired boronic acid group. Two principal methods are widely used for this transformation:

-

Method A: Grignard Reagent Formation followed by Borylation: This classic method involves the formation of an aryl Grignard reagent from the halo-amide intermediate, which is then quenched with a trialkyl borate ester.

-

Method B: Palladium-Catalyzed Borylation (Miyaura Borylation): This modern approach utilizes a palladium catalyst to couple the halo-amide with a diboron reagent.

-

The overall synthetic workflow can be visualized as follows:

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocols

Synthesis of the Intermediate: 1-(3-Bromobenzoyl)pyrrolidine

This initial step involves the acylation of pyrrolidine with 3-bromobenzoyl chloride.

Reaction Scheme:

Caption: Synthesis of 1-(3-Bromobenzoyl)pyrrolidine.

Experimental Protocol:

-

To a solution of pyrrolidine (1.2 equivalents) and a suitable non-nucleophilic base such as triethylamine (1.5 equivalents) in a dry, inert solvent like dichloromethane (DCM) at 0 °C, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(3-bromobenzoyl)pyrrolidine.

| Reagent/Solvent | Molar Ratio | Purity | Notes |

| 3-Bromobenzoyl chloride | 1.0 | >98% | |

| Pyrrolidine | 1.2 | >99% | |

| Triethylamine | 1.5 | >99% | Can be substituted with other non-nucleophilic bases. |

| Dichloromethane | - | Anhydrous | Solvent volume to be determined by scale. |

Synthesis of this compound

This method involves the formation of a Grignard reagent from 1-(3-bromobenzoyl)pyrrolidine, which is then reacted with a trialkyl borate.

Reaction Scheme:

Caption: Grignard-based synthesis of the target molecule.

Experimental Protocol:

-

Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 1-(3-bromobenzoyl)pyrrolidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the activated magnesium. A small crystal of iodine may be added to initiate the reaction.

-

Heat the mixture to reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.

-

Cool the resulting Grignard solution to -78 °C in a separate flask containing a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Slowly add the Grignard reagent to the triisopropyl borate solution while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

| Reagent/Solvent | Molar Ratio | Purity | Notes |

| 1-(3-Bromobenzoyl)pyrrolidine | 1.0 | >98% | |

| Magnesium Turnings | 1.5 | Ensure proper activation. | |

| Triisopropyl Borate | 1.5 | >98% | Other trialkyl borates can be used. |

| Tetrahydrofuran | - | Anhydrous |

This method offers a milder alternative to the Grignard route and often shows better functional group tolerance.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of the target molecule.

Experimental Protocol:

-

In a reaction vessel, combine 1-(3-bromobenzoyl)pyrrolidine (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base such as potassium acetate (KOAc) (3.0 equivalents).

-

Add a dry, deoxygenated solvent such as dioxane or toluene.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude boronate ester can be purified by column chromatography.

-

Hydrolyze the purified pinacol ester to the boronic acid using a suitable method, for example, by treatment with an aqueous acid or by transesterification with a diol followed by hydrolysis.

| Reagent/Solvent | Molar Ratio | Purity | Notes |

| 1-(3-Bromobenzoyl)pyrrolidine | 1.0 | >98% | |

| Bis(pinacolato)diboron | 1.1-1.5 | >98% | |

| Pd(dppf)Cl₂ | 0.02-0.05 | Other Pd catalysts and ligands can be screened. | |

| Potassium Acetate | 3.0 | ||

| Dioxane/Toluene | - | Anhydrous, Deoxygenated |

Data Summary

The following table summarizes the expected outcomes for the described synthetic methods. Please note that yields are highly dependent on the specific reaction conditions and scale.

| Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Grignard | Mg, Triisopropyl borate | 40-60% | >95% after purification | Cost-effective, well-established. | Sensitive to moisture and air, may have functional group compatibility issues. |

| Miyaura Borylation | B₂pin₂, Pd catalyst, Base | 60-85% | >97% after purification | Milder conditions, excellent functional group tolerance. | Higher cost of reagents (catalyst, diboron reagent). |

Conclusion

The synthesis of this compound is readily achievable through multi-step synthetic sequences. The choice between a Grignard-based approach and a palladium-catalyzed borylation will depend on factors such as cost, scale, and the presence of other functional groups in the starting material. For laboratory-scale synthesis where functional group tolerance is paramount, the Miyaura borylation is often the preferred method. For larger-scale production where cost is a significant driver, the Grignard route may be more advantageous, provided that the reaction conditions are carefully controlled. This guide provides a solid foundation for researchers and chemists to develop a robust and efficient synthesis of this valuable chemical intermediate.

An In-depth Technical Guide to (3-(Pyrrolidin-1-ylcarbonyl)phenyl)boronic acid (CAS 723281-53-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of (3-(Pyrrolidin-1-ylcarbonyl)phenyl)boronic acid, based on available chemical data and the known properties of the broader class of phenylboronic acids. It is important to note that specific biological and pharmacological studies on this particular compound (CAS 723281-53-6) are limited in the public domain. The information presented herein is intended for research and development purposes and should be supplemented with in-house experimental validation.

Introduction

(3-(Pyrrolidin-1-ylcarbonyl)phenyl)boronic acid is a synthetic organic compound belonging to the family of arylboronic acids. These compounds are characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. The presence of the pyrrolidin-1-ylcarbonyl moiety at the meta-position of the phenyl ring introduces specific steric and electronic properties that can influence its chemical reactivity and biological activity.

Arylboronic acids are versatile reagents in organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. In the context of drug discovery and development, the boronic acid functional group has gained significant attention due to its ability to form reversible covalent bonds with the active site residues of certain enzymes, leading to potent and selective inhibition.

Physicochemical Properties

The fundamental physicochemical properties of (3-(Pyrrolidin-1-ylcarbonyl)phenyl)boronic acid are summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 723281-53-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₄BNO₃ | Chemical Supplier Catalogs |

| Molecular Weight | 219.05 g/mol | Chemical Supplier Catalogs[1] |

| Appearance | White to off-white solid | General knowledge |

| IUPAC Name | (3-(pyrrolidine-1-carbonyl)phenyl)boronic acid | Sigma-Aldrich[1] |

| InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| SMILES | O=C(N1CCCC1)c2cccc(B(O)O)c2 | General knowledge |

| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

Synthesis and Chemical Reactivity

General Synthesis

References

An In-depth Technical Guide to 3-(1-Pyrrolidinylcarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid, a synthetic organoboron compound of interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is limited in publicly available literature, this document consolidates its known chemical properties and provides a framework for its potential synthesis, experimental evaluation, and application based on the well-established chemistry of related phenylboronic acid derivatives. This guide is intended to serve as a foundational resource for researchers investigating novel compounds in this chemical class.

Introduction

Phenylboronic acids and their derivatives are a versatile class of compounds with broad applications in organic synthesis and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has made them invaluable as sensors for saccharides and as inhibitors of various enzymes. The incorporation of an amide functional group, such as the 1-pyrrolidinylcarbonyl moiety at the meta-position of the phenyl ring, introduces specific steric and electronic properties that can modulate biological activity and pharmacokinetic profiles. This guide focuses on the chemical structure and potential utility of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid.

Chemical Structure and Properties

3-(1-Pyrrolidinylcarbonyl)phenylboronic acid is characterized by a central phenyl ring substituted with a boronic acid group (-B(OH)₂) and a pyrrolidinylcarbonyl group.

Molecular Structure:

Chemical Structure of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 723281-53-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄BNO₃ | [2] |

| Molecular Weight | 219.05 g/mol | |

| Appearance | Solid | |

| IUPAC Name | (3-(pyrrolidine-1-carbonyl)phenyl)boronic acid | |

| InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N | |

| SMILES | O=C(N1CCCC1)c1cccc(B(O)O)c1 | [2] |

Potential Synthesis Strategies

A definitive, published synthetic protocol for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid is not currently available. However, based on established methodologies for the synthesis of substituted phenylboronic acids and benzamides, a plausible synthetic route can be proposed. A common approach involves the formation of the amide bond followed by borylation, or vice-versa.

Proposed Retrosynthetic Analysis:

Retrosynthetic analysis for the target compound.

Hypothetical Synthetic Workflow:

A potential synthetic workflow could involve the initial preparation of an activated carboxylic acid derivative of a boron-protected phenylboronic acid, followed by amidation with pyrrolidine.

A possible synthetic workflow.

Potential Biological and Medicinal Chemistry Applications

While no specific biological activities for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid have been reported, its structural features suggest potential applications in several areas of drug discovery, primarily as an enzyme inhibitor.

-

Serine Protease Inhibition: Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. The substituents on the phenyl ring play a crucial role in determining specificity and potency.

-

Beta-Lactamase Inhibition: Phenylboronic acid derivatives have been explored as inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The amide moiety could be tailored to enhance binding to the active site of these enzymes.

-

General Kinase Inhibition: The proline-boronic acid motif has been utilized in the design of kinase inhibitors. While this compound is not a direct analogue, the pyrrolidine ring may confer favorable interactions within the ATP-binding pocket of certain kinases.

-

Proteasome Inhibition: Dipeptidyl boronic acids are a clinically important class of proteasome inhibitors. The amide linkage in the target compound could serve as a handle for further elaboration into more complex structures targeting the proteasome.[3]

Experimental Protocols (Representative)

Given the absence of specific experimental data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid, this section provides representative protocols for the evaluation of phenylboronic acid derivatives as enzyme inhibitors. These should be adapted and optimized for the specific target of interest.

General Enzyme Inhibition Assay (e.g., for a Serine Protease):

Workflow for a typical enzyme inhibition assay.

Protocol Details:

-

Materials:

-

Target enzyme (e.g., Trypsin, Chymotrypsin)

-

Chromogenic or fluorogenic substrate specific to the enzyme

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

3-(1-pyrrolidinylcarbonyl)phenylboronic acid (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare a stock solution of the inhibitor in DMSO. b. Perform serial dilutions of the inhibitor stock solution in the assay buffer. c. In a 96-well plate, add a fixed amount of the enzyme solution to each well. d. Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include a control with no inhibitor. e. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature. f. Initiate the enzymatic reaction by adding the substrate solution to all wells. g. Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. h. Calculate the initial reaction velocity for each inhibitor concentration. i. Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Data Presentation

As no quantitative biological data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid is available, this section remains to be populated. It is recommended that researchers generating such data present it in a clear, tabular format for easy comparison. An example template is provided below.

Table 1: Hypothetical Enzyme Inhibition Data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid

| Target Enzyme | Assay Type | IC₅₀ (µM) | Ki (µM) | Notes |

| Enzyme A | e.g., Fluorometric | Data | Data | Competitive/Non-competitive |

| Enzyme B | e.g., Colorimetric | Data | Data | Competitive/Non-competitive |

| ... | ... | ... | ... | ... |

Conclusion and Future Directions

3-(1-Pyrrolidinylcarbonyl)phenylboronic acid represents an under-investigated molecule within the broader class of phenylboronic acid derivatives. Its synthesis is feasible through established chemical methodologies. The presence of the pyrrolidinylcarbonyl moiety offers a unique combination of steric and electronic features that may confer novel biological activities, particularly in the realm of enzyme inhibition.

Future research should focus on:

-

The development and publication of a robust synthetic route for this compound.

-

Systematic screening against a panel of relevant biological targets, such as serine proteases, β-lactamases, and kinases.

-

Structure-activity relationship (SAR) studies by modifying the pyrrolidine ring and the position of the substituents on the phenyl ring.

-

Evaluation of its pharmacokinetic properties to assess its potential as a drug lead.

This technical guide serves as a starting point for researchers interested in exploring the potential of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid and its analogues in drug discovery and development. The lack of existing data presents a clear opportunity for novel and impactful research in this area.

References

- 1. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Technical Profile of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a key functional group for Suzuki-Miyaura cross-coupling reactions, and a pyrrolidine-1-carbonyl group, which can influence solubility, pharmacokinetic properties, and binding interactions in biological systems. This technical guide provides a summary of its key chemical properties, expected spectroscopic data based on its structural features, and detailed experimental protocols for its analysis.

Chemical Properties

| Property | Value |

| CAS Number | 723281-53-6[1][2] |

| Molecular Formula | C₁₁H₁₄BNO₃[1][2] |

| Molecular Weight | 219.05 g/mol [1] |

| Physical Form | Solid[1] |

| Purity | Typically ≥98%[1] |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the pyrrolidine ring would be observed in the upfield region, likely as multiplets around δ 1.8-3.6 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the amide carbonyl carbon, and the pyrrolidine carbons. The aromatic carbons are expected in the δ 120-140 ppm range, with the carbon attached to the boron atom showing a broader signal. The amide carbonyl carbon should appear further downfield, typically in the δ 165-175 ppm region. The aliphatic carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

¹¹B NMR: The ¹¹B NMR spectrum is a sensitive probe for the coordination state of the boron atom. For a tricoordinate boronic acid, a single broad resonance is expected in the range of δ 27-33 ppm.

| Data Type | Expected Chemical Shift (ppm) | Notes |

| ¹H NMR | Aromatic H: ~7.2 - 8.2Pyrrolidine CH₂: ~3.4 - 3.6Pyrrolidine CH₂: ~1.8 - 2.0 | Chemical shifts are influenced by the solvent. |

| ¹³C NMR | Carbonyl C=O: ~168 - 172Aromatic C-B: ~135 (broad)Aromatic C: ~125 - 135Pyrrolidine C: ~24 - 48 | The carbon attached to boron can be difficult to observe. |

| ¹¹B NMR | B(OH)₂: ~27 - 33 | A single, broad peak is characteristic of a trigonal boronic acid. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the various functional groups in the molecule. A very broad O-H stretching band for the boronic acid hydroxyl groups is expected around 3200-3500 cm⁻¹. The amide C=O stretch will give a strong absorption band in the region of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will be just below 3000 cm⁻¹. The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Boronic Acid) | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Amide) | 1650 - 1600 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| B-O Stretch | 1380 - 1310 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ with an m/z of 220.1 would be expected in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 218.1 could be observed.

| Ion | Expected m/z |

| [M+H]⁺ | 220.1 |

| [M+Na]⁺ | 242.1 |

| [M-H]⁻ | 218.1 |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the solid is fully dissolved.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Longer acquisition times will be necessary due to the lower natural abundance of ¹³C.

-

For ¹¹B NMR, use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A wider spectral window may be necessary.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Collect the spectrum of the sample. The final spectrum will be the ratio of the sample spectrum to the background spectrum.

-

Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass spectra to identify the molecular ion.

Logical Workflow: Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The following diagram illustrates a typical experimental workflow for such a reaction.

References

An In-depth Technical Guide to the Solubility of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for the title compound in publicly accessible literature, this document presents solubility data for analogous phenylboronic acid compounds as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of this compound and its derivatives. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura cross-coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general characteristics and for designing appropriate experimental conditions for its use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 723281-53-6 | [1] |

| Molecular Formula | C₁₁H₁₄BNO₃ | ChemicalBook |

| Molecular Weight | 219.05 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 113-116°C | ChemicalBook |

| Purity | ≥98% | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

| IUPAC Name | 3-(1-pyrrolidinylcarbonyl)phenylboronic acid | [1] |

| InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N | [1] |

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, the solubility of phenylboronic acids as a class is influenced by factors such as the nature of substituents on the phenyl ring and the polarity of the solvent.

Generally, phenylboronic acids exhibit higher solubility in polar organic solvents. For instance, phenylboronic acid itself has high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons (like methylcyclohexane). The introduction of substituents, such as the pyrrolidine-1-carbonyl group, is expected to modulate this solubility profile.

To provide a practical reference for researchers, Table 2 summarizes the solubility data for the parent compound, phenylboronic acid, in several common organic solvents. This information can serve as a useful starting point for solvent selection in experiments involving this compound.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents (Proxy Data)

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |

| Acetone | 25 | ~0.25 |

| Chloroform | 25 | ~0.15 |

| Dipropyl ether | 25 | ~0.30 |

| Methylcyclohexane | 25 | <0.01 |

Note: The data in this table is for the parent compound, phenylboronic acid, and is intended to be a proxy. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can affect the accuracy of solubility measurements. Therefore, careful control of experimental conditions and the use of anhydrous solvents are recommended.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Understanding its solubility is crucial for optimizing these reactions.

The following diagram outlines a generalized Suzuki-Miyaura coupling reaction, a primary application for this class of compounds.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and provided a detailed experimental protocol for determining its solubility. While specific quantitative solubility data for this compound remains limited, the information on analogous boronic acids and the methodologies presented herein offer a solid foundation for researchers. A thorough understanding of the solubility of this compound is paramount for its effective use in synthetic applications, such as the widely employed Suzuki-Miyaura cross-coupling reaction. The provided visualizations of the experimental workflow and a key chemical reaction serve to enhance the practical utility of this guide for professionals in drug development and chemical research.

References

An In-depth Technical Guide to the Stability of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid under various environmental conditions. Boronic acids are a critical class of compounds in medicinal chemistry and drug development, valued for their ability to form reversible covalent bonds with diols, a common structural motif in biological molecules. However, the inherent instability of the boronic acid moiety presents significant challenges in formulation and development. Understanding the degradation pathways and stability profile of this compound is paramount for its successful application.

This document outlines the primary degradation pathways for aryl boronic acids, presents methodologies for conducting comprehensive stability studies, and provides a framework for data analysis and interpretation.

Core Concepts in Boronic Acid Stability

Aryl boronic acids, including this compound, are susceptible to two primary degradation pathways:

-

Oxidative Deboronation: This process involves the oxidation of the carbon-boron bond, leading to the formation of the corresponding phenol and boric acid. It is often mediated by reactive oxygen species.

-

Protodeboronation: This is a hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, N-phenylpyrrolidine-1-carboxamide) and boric acid. This reaction can be influenced by pH.

The stability of a given boronic acid is influenced by electronic effects of the substituents on the phenyl ring. The amide substituent at the meta-position in this compound is expected to influence the electron density at the boronic acid moiety, thereby affecting its stability.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3] The following protocols outline a systematic approach to evaluating the stability of this compound.

2.1. General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at predetermined time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

2.2. Hydrolytic Stability

-

Acidic Conditions: The stock solution is diluted with 0.1 M hydrochloric acid to achieve the desired final concentration. The solution is then incubated at a controlled temperature (e.g., 60°C).

-

Neutral Conditions: The stock solution is diluted with purified water. The solution is then incubated at a controlled temperature (e.g., 60°C).

-

Basic Conditions: The stock solution is diluted with 0.1 M sodium hydroxide to achieve the desired final concentration. The solution is then incubated at a controlled temperature (e.g., 60°C).

2.3. Oxidative Stability

The stock solution is diluted with a solution of hydrogen peroxide (e.g., 3% v/v). The mixture is then kept at room temperature.

2.4. Thermal Stability

A sample of the solid this compound is placed in a controlled temperature oven (e.g., 80°C) for a specified duration. A solution of the compound is also subjected to thermal stress as described in the hydrolytic stability section.

2.5. Photostability

A sample of the solid compound and a solution of the compound are exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample is stored under the same conditions to differentiate between thermal and photolytic degradation.

Analytical Methodology

A stability-indicating HPLC method is crucial for the accurate assessment of the degradation of this compound.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and its potential degradation products have significant absorbance.

-

Method Validation: The analytical method should be validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products and excipients.

For the identification of unknown degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[4]

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) | Major Degradation Product (% Area) |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | - |

| 24 | 95.2 | 4.8 | 4.5 (RRT 0.85) | |

| 48 | 90.5 | 9.5 | 8.9 (RRT 0.85) | |

| Water (60°C) | 0 | 100.0 | 0.0 | - |

| 24 | 99.1 | 0.9 | 0.8 (RRT 0.85) | |

| 48 | 98.3 | 1.7 | 1.5 (RRT 0.85) | |

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | - |

| 24 | 85.7 | 14.3 | 13.8 (RRT 0.92) | |

| 48 | 72.4 | 27.6 | 26.9 (RRT 0.92) | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | - |

| 24 | 78.9 | 21.1 | 20.5 (RRT 1.15) | |

| 48 | 65.1 | 34.9 | 34.2 (RRT 1.15) | |

| Thermal (80°C, Solid) | 0 | 100.0 | 0.0 | - |

| 48 | 99.5 | 0.5 | 0.4 (RRT 0.85) | |

| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | - |

| - | 97.8 | 2.2 | 2.0 (RRT 1.25) |

RRT = Relative Retention Time

Visualization of Workflows and Pathways

5.1. Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

5.2. Potential Degradation Pathways

Caption: Potential degradation pathways.

Conclusion

The stability of this compound is a critical parameter that must be thoroughly investigated to ensure the safety and efficacy of any resulting pharmaceutical product. This guide provides a framework for conducting systematic stability studies based on established principles of boronic acid chemistry and regulatory guidelines. The provided experimental protocols and data presentation formats are intended to assist researchers in designing and executing robust stability assessments. A comprehensive understanding of the degradation profile will enable the development of stable formulations and appropriate storage conditions, ultimately facilitating the successful translation of this promising compound from the laboratory to clinical applications.

References

The Pyrrolidine Scaffold: A Versatile Core for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic compounds of significant pharmacological importance. Its unique structural features, including its three-dimensional conformation and the ability to be readily functionalized, make it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyrrolidine-containing compounds, with a focus on their potential as therapeutic agents. This document details their anticancer, antibacterial, antifungal, antiviral, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.

Quantitative Data: Anticancer Activity of Pyrrolidine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrrolidine-containing compounds, expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | Derivative 38i | MCF-7 (Breast) | 3.53 | [1] |

| Spiro[pyrrolidine-3,3'-oxindoles] | Derivative 38h | MCF-7 (Breast) | 4.01 | [1] |

| Spiro[pyrrolidine-3,3'-oxindoles] | Derivative 38d | MCF-7 (Breast) | 6.00 | [1] |

| Benzimidazole Carboxamides | Derivative 19j | CAPAN-1 (Pancreatic) | 11.4 | [1] |

| Benzimidazole Carboxamides | Derivative 19p | CAPAN-1 (Pancreatic) | 15.5 | [1] |

| Thiophene-containing Pyrrolidines | Derivative 37e | MCF-7 (Breast) | 17 | [1] |

| Benzimidazole Carboxamides | Derivative 19j | MDA-MB-436 (Breast) | 17.4 | [1] |

| Thiophene-containing Pyrrolidines | Derivative 37e | HeLa (Cervical) | 19 | [1] |

| Benzimidazole Carboxamides | Derivative 19p | MDA-MB-436 (Breast) | 19.8 | [1] |

| Polysubstituted Pyrrolidines | Derivative 3k | HCT116 (Colon) | 2.9 - 16 | [2] |

| Polysubstituted Pyrrolidines | Derivative 3h | Various (10 lines) | 2.9 - 16 | [2] |

| N-caffeoylpyrrolidine | 7b | P388 (Murine Leukemia) | 11.35 µg/mL | [3] |

| N-(p-coumaroyl)morpholine | 6a | P388 (Murine Leukemia) | 19.35 µg/mL | [3] |

| Pyrrolidine Chalcones | 3IP | MCF-7 (Breast) | 25-30 µg/mL | |

| Pyrrolidine Chalcones | 3FP | MDA-MB-468 (Breast) | 25 µg/mL | |

| N-(p-coumaroyl)pyrrolidine | 7a | P388 (Murine Leukemia) | 53.46 µg/mL | [3] |

| Pyrrolidine-thiazole derivatives | Compound 51a | L929 (non-cancer) | >100 | |

| Hydroxycinnamamide | 6b | P388 (Murine Leukemia) | 1.48 µg/mL | [3] |

Signaling Pathways in Anticancer Activity

Many pyrrolidine derivatives exert their anticancer effects by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioners of apoptosis. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, which also culminates in caspase activation.

Caption: Apoptosis induction by pyrrolidine compounds.

Certain pyrrolidine derivatives can halt the progression of the cell cycle at the G0/G1 checkpoint. They achieve this by modulating the levels and activities of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting the activity of CDK4/6 and CDK2, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase.

Caption: G0/G1 cell cycle arrest by pyrrolidine compounds.

Antibacterial and Antifungal Activities

The pyrrolidine scaffold is a key component of several compounds with potent antimicrobial properties. These derivatives have demonstrated efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Quantitative Data: Antimicrobial Activity of Pyrrolidine Derivatives

The following table presents the in vitro antimicrobial activity of selected pyrrolidine-containing compounds, expressed as the minimum inhibitory concentration (MIC).

| Compound Class | Specific Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrrolidinoindoline Alkaloids | Hodgkinsine A | Various bacteria/fungi | as low as 5 | [4] |

| Pyrrolidinoindoline Alkaloids | Quadrigemine C | Various bacteria/fungi | as low as 5 | [4] |

| Sulfonylamino Pyrrolidines | Compound 38 | S. aureus | 3.11 | [5] |

| Sulfonylamino Pyrrolidines | Compound 38 | P. aeruginosa | 5.82 | [5] |

| Sulfonylamino Pyrrolidines | Compound 38 | E. coli | 6.58 | [5] |

| Thiazole-based Pyrrolidines | Compound 11 | B. cereus | 21.70 ± 0.36 | |

| Thiazole-based Pyrrolidines | Compound 11 | S. aureus | 30.53 ± 0.42 | |

| Pyrrolidine Chalcones | 3BP, 3CP, 3DP | S. aureus | 0.025 | |

| Pyrrolidine Chalcones | 3AP, 3IP | E. faecalis | 0.025 | |

| Pyrrolidine Chalcones | 3CP | M. tuberculosis | 6.25 | |

| Spirooxindole Pyrrolidines | Compound 44 | C. albicans | 4 | [5] |

| Pyrrolidinedione Derivatives | Compound 8 | S. aureus | 16 | |

| Pyrrolidinedione Derivatives | Compound 5 | S. aureus | 32-128 | |

| Pyrrolidinedione Derivatives | Compound 3 | S. aureus | 64-128 |

Antiviral Activity

Several pyrrolidine-containing compounds have demonstrated significant antiviral activity against a range of viruses. Their mechanisms of action often involve the inhibition of viral entry into host cells or the disruption of viral replication processes.

Quantitative Data: Antiviral Activity of Pyrrolidine Derivatives

| Compound Class | Virus | Assay | EC50/IC50 | Reference |

| Pyrrolidinoindoline Alkaloids | Herpes Simplex Virus 1 (DNA virus) | Plaque Reduction | Substantial Activity | [4] |

| Pyrrolidinoindoline Alkaloids | Vesicular Stomatitis Virus (RNA virus) | Plaque Reduction | Substantial Activity | [4] |

| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A virus (H2N2) | In vitro assay | Active |

Neuroprotective Effects

Pyrrolidine derivatives have also shown promise in the area of neuroprotection, with potential applications in the treatment of neurodegenerative diseases and ischemic stroke. Their mechanisms of action include the modulation of ion channels and the activation of pro-survival signaling pathways.

Signaling Pathways in Neuroprotection

Pyrrolidine dithiocarbamate (PDTC) has been shown to exert neuroprotective effects by activating the Akt/GSK-3β signaling pathway. Akt, a serine/threonine kinase, phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), a pro-apoptotic protein. This inhibition of GSK-3β promotes neuronal survival.

Caption: Neuroprotection via the Akt/GSK-3β pathway.

In conditions such as ischemic stroke, excessive neuronal excitation leads to an influx of sodium ions, which in turn triggers a cascade of events culminating in neuronal cell death. Certain pyrrolidine derivatives act as sodium channel blockers, preventing this initial influx of sodium and thereby protecting neurons from ischemic damage.[4]

Experimental Protocols

To ensure the reproducibility and accurate assessment of the biological activities of pyrrolidine-containing compounds, standardized experimental protocols are crucial. This section provides detailed methodologies for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidine compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT assay.

Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrrolidine compound stock solution

-

96-well sterile microplates

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrrolidine compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microplate with the standardized inoculum. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Assay for Antifungal Susceptibility

The agar disk diffusion method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to an antimicrobial agent.

Principle: An antimicrobial-impregnated disk is placed on an agar plate inoculated with the test microorganism. The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.

Materials:

-

Fungal strain

-

Agar medium (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue)

-

Sterile paper disks

-

Pyrrolidine compound solution of known concentration

-

Standardized fungal inoculum

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

-

Plate Inoculation: Evenly spread the fungal inoculum over the surface of the agar plate.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrrolidine compound to the surface of the inoculated agar.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 20-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: Infectious virus particles create localized areas of cell death, known as plaques, in a monolayer of susceptible host cells. An effective antiviral agent will reduce the number and/or size of these plaques.

Materials:

-

Susceptible host cell line

-

Lytic virus stock

-

Complete cell culture medium

-

Pyrrolidine compound stock solution

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the pyrrolidine compound. In separate tubes, pre-incubate the virus with each compound dilution for a specific time (e.g., 1 hour).

-

Infection: Remove the medium from the cell monolayers and infect them with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the inoculum and add the overlay medium to each well. This semi-solid medium restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques.

-

Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.

-

Plaque Visualization: Fix and stain the cell monolayers with a staining solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control to determine the EC50 value.

Conclusion

The pyrrolidine scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to compounds with a wide array of potent biological activities. The extensive research into their anticancer, antimicrobial, antiviral, and neuroprotective properties highlights their significant therapeutic potential. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of pyrrolidine-containing compounds as next-generation therapeutic agents. The elucidation of their mechanisms of action, particularly the signaling pathways they modulate, will continue to drive the rational design of novel and more effective drugs based on this remarkable heterocyclic core.

References

- 1. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Sodium channel blockers for neuroprotection in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Ring: A Cornerstone of Modern Drug Discovery and Molecular Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its fundamental role in molecular interactions. This technical guide provides a comprehensive overview of the structural and electronic properties of the pyrrolidine ring that govern its function, its diverse applications in drug discovery, and the experimental methodologies used to investigate its interactions with biological targets.

The Structural and Physicochemical Privileges of the Pyrrolidine Scaffold

The utility of the pyrrolidine ring in drug design is not coincidental; it stems from a unique combination of structural and physicochemical properties that make it an ideal building block for modulating biological activity.

Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure. This "puckered" conformation is not rigid and can undergo "pseudorotation," allowing it to explore a wider range of spatial orientations.[1][2] This flexibility enables pyrrolidine-containing molecules to efficiently probe the pharmacophore space and adopt optimal conformations for binding to the complex 3D surfaces of biological targets such as enzymes and receptors.[1][3] The conformation of the pyrrolidine ring can be further controlled by the strategic placement of substituents. For instance, electronegative substituents at the 4-position of a proline ring can favor specific envelope conformations (Cγ-exo or Cγ-endo), which in turn can influence the overall conformation of a peptide or small molecule.[1][4]

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers.[1] This stereochemical richness is a powerful tool in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities, potencies, and metabolic stabilities.[3] The amino acid L-proline, a ubiquitous natural building block, is a prime example of a chiral pyrrolidine derivative that is frequently used in the stereoselective synthesis of complex molecules.[5][6]

Basicity and Hydrogen Bonding Capacity: The nitrogen atom in the pyrrolidine ring is a secondary amine, rendering it basic with a pKa of its conjugate acid around 11.27.[7][8] This basic nitrogen can be crucial for establishing ionic interactions with acidic residues in a protein's active site. Furthermore, the N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can serve as a hydrogen bond acceptor, facilitating critical interactions that contribute to binding affinity and specificity.[9]

The Pyrrolidine Ring in Action: A Survey of Therapeutic Applications

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where pyrrolidine-containing drugs have made a significant impact. The following sections highlight key examples and provide quantitative data on their activity.

Cardiovascular Disease: ACE Inhibition

The development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension is a landmark achievement in medicine, with the pyrrolidine-containing drug Captopril being the first-in-class.[1][10]

Mechanism of Action: Captopril inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][11] This inhibition leads to vasodilation and a reduction in blood pressure. The pyrrolidine ring in captopril mimics the C-terminal proline residue of angiotensin I, allowing it to fit into the active site of ACE.[12][13] The carboxylate group of the proline moiety forms crucial hydrogen bonds with Gln 281, Lys 511, and Tyr 520, while the thiol group coordinates with the essential zinc ion in the enzyme's active site.[10][12]

| Compound | Target | Activity (IC50) |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 330 nM[14] |

| Fosinopril | Angiotensin-Converting Enzyme (ACE) | - |

| Lisinopril | Angiotensin-Converting Enzyme (ACE) | - |

Diabetes: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. Several of these drugs feature a pyrrolidine moiety.

Mechanism of Action of Vildagliptin: Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[1][15] By preventing their breakdown, vildagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][3] The pyrrolidine ring of vildagliptin plays a key role in its binding to the S1 pocket of the DPP-4 enzyme, where the nitrile group forms a reversible covalent bond with a serine residue (Ser630).[9]

| Compound | Target | Activity (IC50/Ki) |

| Vildagliptin | DPP-4 | - |

| Linagliptin | DPP-4 | Ki: ~1 nM |

Infectious Diseases

The pyrrolidine scaffold is a key structural feature in several antimicrobial agents.

Anisomycin (Antibiotic): Anisomycin is a naturally occurring antibiotic that inhibits protein synthesis in eukaryotes.[16][17] It achieves this by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase activity, thereby preventing peptide bond formation.[2][8][18]

Clindamycin (Antibiotic): Clindamycin, a lincosamide antibiotic, also targets the bacterial ribosome to inhibit protein synthesis.[19][20] It binds to the 50S ribosomal subunit and interferes with the translocation of tRNA from the A-site to the P-site, thus halting peptide chain elongation.[21][22] The hydrophobic pyrrolidinyl propyl moiety of clindamycin makes important van der Waals contacts with the ribosomal RNA.[21]

| Compound | Target | Activity (MIC) |

| Pyrrolidine-2,3-dione derivatives | S. aureus (MSSA/MRSA) | 8–16 µg/mL[23] |

| Pyrrolidine dithiocarbamate | Various bacteria | Varies with bacterial strain[6] |

| Dipyrrolidino halogenobenzene derivatives | S. aureus, C. albicans | 32–128 µg/mL[24] |

Cancer

A multitude of pyrrolidine derivatives have been investigated for their anticancer properties, acting through diverse mechanisms.

| Compound Class | Cell Line | Activity (IC50) |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast) | 0.42 - 0.78 µM[22] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 (Colon) | 0.39 - 0.92 µM[22] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa (Cervical) | 0.32 - 1.80 µM[10] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 µM[25] |

| Spiropyrrolidine oxindole (GPX4/MDM2 inhibitor) | MCF-7 (Breast) | Ki: 0.24 µM[26] |

Central Nervous System (CNS) Disorders and Pain Management

The pyrrolidine ring is present in drugs targeting the CNS and in nonsteroidal anti-inflammatory drugs (NSAIDs).

Ketorolac (NSAID): Ketorolac is a potent analgesic with anti-inflammatory properties.[14][27] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[28][29]

| Compound | Target | Activity (Ki/EC50) |

| Nicotine | nAChRs | Ki: 11 nM; EC50: 77 nM[30] |

| Cotinine | nAChRs | Ki: 3.0 µM; EC50: 21 µM[30] |

| Varenicline | α4β2-nAChR | Ki: 0.06 nM; EC50: 3.1 µM[30] |

| Pyrrolidine-based AChE inhibitors | Acetylcholinesterase (AChE) | Ki: 22.34 - 27.21 nM[26] |

Signaling Pathways Modulated by Pyrrolidine-Containing Molecules

Pyrrolidine derivatives can exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.

Inhibition of the TLR4 Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system that, when dysregulated, can contribute to chronic inflammatory diseases.

Mechanism of Inhibition: The synthetic compound 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by directly targeting TLR4. FPP prevents the dimerization of TLR4, a crucial step for the initiation of downstream signaling cascades.[8] This inhibition blocks both the MyD88-dependent and TRIF-dependent pathways, leading to a reduction in the production of pro-inflammatory cytokines.[4][5][7][25][31][32][33][34][35][36]

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. toku-e.com [toku-e.com]

- 3. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]

- 5. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 6. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agscientific.com [agscientific.com]

- 9. genemod.net [genemod.net]

- 10. Captopril - Proteopedia, life in 3D [proteopedia.org]

- 11. What is the mechanism of Captopril? [synapse.patsnap.com]

- 12. nsm.buffalo.edu [nsm.buffalo.edu]

- 13. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Captopril - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Clindamycin - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 21. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]